REACTION_CXSMILES
|
Br[C:2]([F:17])([F:16])[O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15].[Sb](F)(F)[F:19]>C(OCC)C.[Sb](Cl)(Cl)(Cl)(Cl)Cl>[CH3:15][O:14][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:4]=1[O:3][C:2]([F:17])([F:19])[F:16])[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
173A
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
BrC(OC1=C(C=C(C(=O)OC)C=C1)OC)(F)F
|
Name
|
antimony trifluoride
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
[Sb](F)(F)F
|
Name
|
|
Quantity
|
26.4 mg
|
Type
|
catalyst
|
Smiles
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 170° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
24 g prepacked column, eluting with EtOAc/isohexane=10%
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OC)C=CC1OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.959 mmol | |
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 54.3% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |